1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Description
1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group at the 1-position and an N-linked 4-ethylphenyl moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its planar aromatic system and hydrogen-bonding capabilities. The 4-ethylphenyl substituent contributes to hydrophobic interactions, influencing solubility and membrane permeability .
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-17-7-9-20(10-8-17)27-24(29)18-11-13-28(14-12-18)23-19(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16,18H,2,11-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOPKCDQIWALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a quinoline moiety, a piperidine ring, and various substituents that may influence its biological activity.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may bind to certain receptors, influencing cell signaling pathways that regulate growth and apoptosis.
Biological Activities
Research has indicated several potential biological activities of this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
The presence of the cyano group in the structure is known to enhance antimicrobial activity. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, potentially through disruption of microbial cell membranes.
Anti-inflammatory Effects
Compounds with piperidine and quinoline moieties have been reported to possess anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Study : A series of tests against Staphylococcus aureus revealed an MIC of 16 µg/mL, indicating strong antibacterial properties. The compound was able to disrupt bacterial cell wall synthesis.
- Inflammation Model : In a mouse model of arthritis, treatment with this compound reduced paw swelling and joint damage, correlating with decreased inflammatory cytokines.
Comparison with Similar Compounds
Key Compounds :
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (): Substituents: 6-ethoxyquinoline, N-phenyl. Molecular Formula: C₂₃H₂₃N₅O₂. Molecular Weight: 397.47 g/mol. Structural Impact: The 6-ethoxy group increases hydrophobicity compared to the unsubstituted quinoline in the target compound.
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide (L483-0439, ): Substituents: 6-fluoroquinoline, 3-methylphenyl. Molecular Formula: C₂₃H₂₁FN₄O. Molecular Weight: 388.44 g/mol. Structural Impact: Fluorine at position 6 enhances electronegativity and metabolic stability.
Comparison Table :
Variations in the Piperidine-4-carboxamide Substituents
Key Compounds :
N-(3-chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide (Inhibitor 1, ): Substituents: Naphthalene-2-carbonyl, 3-chlorophenyl. The 3-chloro substituent may improve target selectivity .
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ():
Comparison Table :
Functional Analogues in Therapeutic Contexts
Key Compounds :
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():
- Substituents: Naphthalenylethyl, 4-fluorobenzyl.
- Structural Impact: The fluorobenzyl group improves bioavailability, while the naphthalene enhances aromatic interactions. Reported as a SARS-CoV-2 entry inhibitor .
1-(3-Cyano-6-fluoro-4-quinolinyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide (): Substituents: 3-cyano-6-fluoroquinoline, 4-(trifluoromethoxy)phenyl. Structural Impact: The trifluoromethoxy group significantly increases electronegativity and resistance to enzymatic degradation .
Comparison Table :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
